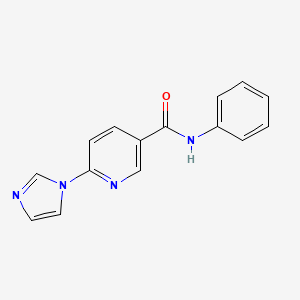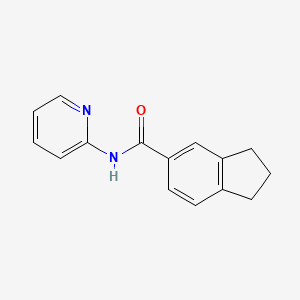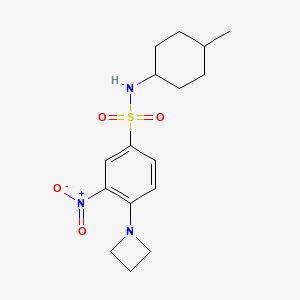![molecular formula C13H17N3O2 B7470923 4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
4-[4-(Dimethylamino)benzoyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Dimethylamino)benzoyl]piperazin-2-one, also known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C13H18N4O2. DMABN is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
作用機序
The mechanism of action of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one involves the reaction of the compound with ROS to produce a fluorescent product. The reaction takes place through the formation of a radical intermediate, which reacts with molecular oxygen to produce the fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ROS in the sample. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to be selective for certain types of ROS such as hydrogen peroxide and superoxide anion.
Biochemical and Physiological Effects:
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to have minimal toxicity in vitro and in vivo. The compound does not affect the viability of cells at concentrations used for ROS detection. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and oxidative stress. The compound has also been used to study the antioxidant activity of natural compounds and drugs.
実験室実験の利点と制限
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has several advantages for lab experiments. The compound is highly selective for ROS and has minimal toxicity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also easy to use and can be detected using spectroscopic methods. However, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has some limitations. The compound has limited solubility in aqueous solutions, which can affect its sensitivity and selectivity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also sensitive to light and can degrade over time, which can affect its stability.
将来の方向性
There are several future directions for the use of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in scientific research. One direction is the development of new derivatives of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one that have improved properties such as solubility and stability. Another direction is the application of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in the study of ROS in complex biological systems such as tissues and organs. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can also be used in the development of new drugs and therapies for diseases that are associated with oxidative stress. Finally, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be used in the development of new diagnostic tools for the detection of ROS in clinical samples.
合成法
4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be synthesized through a multi-step process that involves the reaction of piperazine with 4-dimethylaminobenzoyl chloride. The reaction takes place in the presence of a base such as pyridine, and the resulting product is purified through recrystallization. The yield of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be improved by optimizing the reaction conditions such as the temperature, reaction time, and the molar ratio of reactants.
科学的研究の応用
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that are produced in cells during normal metabolic processes and can cause cellular damage if their levels are not regulated. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one reacts with ROS to produce a fluorescent product that can be detected using spectroscopic methods. This property of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as aging, cancer, and neurodegenerative diseases.
特性
IUPAC Name |
4-[4-(dimethylamino)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)11-5-3-10(4-6-11)13(18)16-8-7-14-12(17)9-16/h3-6H,7-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAQWKIICQHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylamino)benzoyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)







![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)